molecular formula C8H8Cl2Mg B6333909 4-Chloro-3-methylbenzylmagnesium chloride, 0.25M in Diethyl Ether CAS No. 1187163-60-5

4-Chloro-3-methylbenzylmagnesium chloride, 0.25M in Diethyl Ether

Cat. No. B6333909
CAS RN: 1187163-60-5
M. Wt: 199.36 g/mol
InChI Key: YDQHPOYVTDPNSR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Chloro-3-methylbenzylmagnesium chloride, 0.25M in Diethyl Ether” is a chemical compound with the CAS Number: 1187163-60-5 . It has a molecular weight of 199.36 . The compound is in liquid form .


Molecular Structure Analysis

The IUPAC name of the compound is chloro (4-chloro-3-methylbenzyl)magnesium . The InChI code is 1S/C8H8Cl.ClH.Mg/c1-6-3-4-8(9)7(2)5-6;;/h3-5H,1H2,2H3;1H;/q;;+1/p-1 .


Physical And Chemical Properties Analysis

The compound is in liquid form . Unfortunately, the available data does not provide more detailed physical and chemical properties.

Scientific Research Applications

Enantioenriched Piperidin-3-ols Synthesis

Research demonstrates the use of similar Grignard reagents in the synthesis of enantioenriched piperidin-3-ols, where homochiral α-dibenzylamino aldehydes react with alkylmagnesium bromide in diethyl ether to yield anti-β-amino alcohols. These compounds are then transformed into enantioenriched 2- and 2,6-substituted 3-piperidinols (J. Andrés, R. Pedrosa, & A. Pérez-Encabo, 2007).

Grignard Reaction Kinetics with Silanes

The kinetics of Grignard reactions with silanes in diethyl ether has been studied, showing how the solvent composition affects the reaction kinetics. This study highlights the reactivity of alkylmagnesium chloride with tetraethoxysilane and methyltrichlorosilane, providing insights into the mechanistic aspects of these reactions (A. Tuulmets et al., 2003).

Phenylmagnesium Halides Formation

Investigations into the formation of phenylmagnesium halides in toluene in the presence of diethyl ether or THF have been conducted. These studies offer a deeper understanding of the kinetic features and reaction mechanisms, which are crucial for the development of efficient Grignard reagent preparation methods (Hannes Simuste et al., 2005).

Cobalt-catalyzed Ortho-alkylation

Research on cobalt-catalyzed ortho-alkylation of secondary benzamide with alkyl chloride demonstrates the utility of cyclohexylmagnesium chloride in diethyl ether as a reagent for activating the cobalt catalyst. This method provides a novel route for functionalizing aromatic compounds via C-H bond activation (Quan Chen, L. Ilies, & E. Nakamura, 2011).

Characterization of Polyhalogenated Dimers

Studies on the aqueous chlorination of 4-methylphenol solution in the presence of bromide ion have elucidated the formation of polyhalogenated dimers. This research is significant for understanding the environmental impact of chlorination processes and the formation of potentially toxic by-products (S. Onodera et al., 2008).

Safety and Hazards

The safety data sheet for Diethyl Ether indicates that it is extremely flammable and may cause respiratory irritation, drowsiness, or dizziness . It may be harmful if swallowed and enters airways . It may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

magnesium;1-chloro-4-methanidyl-2-methylbenzene;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl.ClH.Mg/c1-6-3-4-8(9)7(2)5-6;;/h3-5H,1H2,2H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDQHPOYVTDPNSR-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[CH2-])Cl.[Mg+2].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2Mg
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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